molecular formula C16H16O2 B6397399 2-(3,5-Dimethylphenyl)-6-methylbenzoic acid, 95% CAS No. 937377-94-1

2-(3,5-Dimethylphenyl)-6-methylbenzoic acid, 95%

Cat. No. B6397399
M. Wt: 240.30 g/mol
InChI Key: BMIDMUHVTKXWCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Dimethylphenyl)-6-methylbenzoic acid, 95% (hereafter referred to as 2-(3,5-DMP)-6-MBA) is a synthetic compound with a wide range of uses in scientific research, particularly in the fields of biochemistry and physiology. It is a white crystalline solid with a melting point of 131-133°C. 2-(3,5-DMP)-6-MBA is a derivative of benzoic acid and has a distinct aromatic odor. It is insoluble in water but soluble in most organic solvents.

Scientific Research Applications

2-(3,5-DMP)-6-MBA is used in a variety of scientific research applications. It is used in the preparation of polymeric materials, and as a starting material in the synthesis of a variety of compounds. It is also used as a reagent in organic synthesis and as a catalyst in chemical reactions. In addition, 2-(3,5-DMP)-6-MBA is used in the preparation of pharmaceuticals and other biologically active compounds.

Mechanism Of Action

2-(3,5-DMP)-6-MBA acts as a proton donor, donating protons to various molecules in order to facilitate their reactions. In addition, it can act as a Lewis acid, accepting electrons from molecules in order to facilitate their reactions.

Biochemical And Physiological Effects

2-(3,5-DMP)-6-MBA has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. In addition, it has been found to have anti-inflammatory, analgesic, and antipyretic effects.

Advantages And Limitations For Lab Experiments

2-(3,5-DMP)-6-MBA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and its solubility in organic solvents makes it easy to use in a variety of reactions. However, it is important to note that 2-(3,5-DMP)-6-MBA is highly toxic and should be handled with care.

Future Directions

There are several potential future directions for research involving 2-(3,5-DMP)-6-MBA. One potential direction is to further explore its potential as a pharmaceutical agent. Additionally, further research could be conducted to explore its potential as a catalyst for organic reactions, or its potential as a starting material for the synthesis of other compounds. Finally, further research could be conducted to explore its potential as a reagent for the synthesis of polymeric materials.

properties

IUPAC Name

2-(3,5-dimethylphenyl)-6-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-10-7-11(2)9-13(8-10)14-6-4-5-12(3)15(14)16(17)18/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIDMUHVTKXWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC(=C2)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689014
Record name 3,3',5'-Trimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethylphenyl)-6-methylbenzoic acid

CAS RN

937377-94-1
Record name 3,3',5'-Trimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The aldehyde 51 (2.75 g, 11.5 mmol) was dissolved in acetonitrile (18 ml, technical grade). NaH2PO4 (0.453 g, dissolved in 5.5 ml H2O) and H2O2 (1.93 ml of a 30% solution) was added. The reaction mixture was cooled to 0° C. (with ice/water) and NaClO2 (2.2 g, dissolved in 19 ml water) was added within 60 min via a syringe. The solution was allowed to warm to ambient temperature and was stirred for additional 3.5 h. Then Na2SO3 (100 mg) was added, stirred for 5 min. After treatment with HCl (50 ml of a 10% solution) the reaction mixture was extracted with ether (3×75 ml). The combined organic phase was extracted with NaOH (4×75 ml, 1 N). The combined NaOH layers were acidified with HCl to pH 1 and extracted again with Et2O. The combined organic layers were dried over MgSO4 and the volatiles removed in vacuo to afford 52 (2.95 g, quant.) as a colorless oil. The product was used without any further purification.
Name
aldehyde
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaH2PO4
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
19 mL
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Four
Name

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